![molecular formula C14H13F3N4O2 B2662333 N-[(2-Methoxypyridin-4-yl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide CAS No. 2415570-68-0](/img/structure/B2662333.png)
N-[(2-Methoxypyridin-4-yl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
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Overview
Description
N-[(2-Methoxypyridin-4-yl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide , also known by its IUPAC name N-[(2-methoxy-4-pyridinyl)methyl]-2-methyl-1-propanamine , is a chemical compound with the molecular formula C₁₁H₁₈N₂O . It falls within the class of pyrimidine derivatives and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate starting materials. While I don’t have specific synthetic details for this compound, researchers have likely explored various synthetic routes to obtain it. Further literature review would provide more insights into its synthesis .
Molecular Structure Analysis
The molecular structure of N-[(2-Methoxypyridin-4-yl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide consists of a pyrimidine core with a trifluoromethyl group at position 6 and a methoxy-substituted pyridine moiety at position 4. The presence of these functional groups contributes to its biological activity .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidations, and cyclizations. Investigating its reactivity with different reagents and conditions would shed light on its chemical behavior .
Physical And Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-8-20-10(6-11(21-8)14(15,16)17)13(22)19-7-9-3-4-18-12(5-9)23-2/h3-6H,7H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPXCNPBWFFELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NCC2=CC(=NC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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